3-Hydroxymethylpyridinium chloride chemical structure and properties
3-Hydroxymethylpyridinium chloride chemical structure and properties
An In-Depth Technical Guide to 3-Hydroxymethylpyridinium Chloride for Researchers and Drug Development Professionals
Abstract
3-Hydroxymethylpyridinium chloride is a heterocyclic organic salt that holds considerable promise as a versatile building block in medicinal chemistry and materials science. As a derivative of 3-pyridinemethanol (also known as nicotinyl alcohol), it combines the features of a positively charged pyridinium ring with a reactive primary alcohol functional group. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic characteristics, synthesis, and reactivity. Furthermore, it delves into its current and potential applications in drug discovery and development, with a particular focus on its role as a precursor to novel therapeutic agents, including those with antimicrobial properties. Safety and handling protocols are also detailed to ensure its effective and safe utilization in a laboratory setting.
Chemical Structure and Physicochemical Properties
3-Hydroxymethylpyridinium chloride is the hydrochloride salt of 3-pyridinemethanol. The positive charge is located on the nitrogen atom of the pyridine ring, which is counterbalanced by a chloride anion. This ionic nature significantly influences its physical and chemical properties compared to its neutral precursor, 3-pyridinemethanol.
The structure of the cation is characterized by a planar pyridinium ring. The planarity of such rings is a common feature, as seen in related structures like 3-hydroxy-2-(hydroxymethyl)pyridinium chloride, where the non-hydrogen atoms of the cation are essentially coplanar[1]. This planarity can facilitate intermolecular interactions such as π-stacking, which was also observed in the crystal structure of the aforementioned related compound[1].
The presence of both a hydroxyl group (-OH) and a pyridinium proton (N-H) allows for the formation of strong hydrogen bonds. In the solid state, it is expected that the chloride anion acts as a hydrogen bond acceptor, interacting with both the hydroxyl and pyridinium protons, leading to the formation of extended intermolecular networks[1][2].
dot```dot graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [style=solid];
C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; N1 [label="N+"]; H_N [label="H"]; C6 [label="C"]; O1 [label="O"]; H_O [label="H"]; Cl [label="Cl-", fontcolor="#EA4335"];
// Pyridine ring C1 -- C2; C2 -- C3; C3 -- N1; N1 -- C4; C4 -- C5; C5 -- C1;
// Hydroxymethyl group C1 -- C6; C6 -- O1; O1 -- H_O;
// N-H bond N1 -- H_N;
// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; N1 [pos="0,-1!"]; C4 [pos="0.87,-0.5!"]; C5 [pos="0.87,0.5!"]; C6 [pos="0,2.5!"]; O1 [pos="1.2,3.0!"]; H_O [pos="1.8,2.6!"]; H_N [pos="0,-1.8!"]; Cl [pos="3,0!", fontsize="20"]; }
Caption: A general workflow for the synthesis of 3-Hydroxymethylpyridinium chloride.
Experimental Protocol: Synthesis of 3-Hydroxymethylpyridinium Chloride
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Dissolution: Dissolve a known quantity of 3-pyridinemethanol in a suitable anhydrous solvent, such as diethyl ether or dichloromethane, in a flask equipped with a magnetic stirrer.
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Acidification: While stirring, slowly add a stoichiometric equivalent of a solution of hydrogen chloride in the same solvent, or bubble anhydrous hydrogen chloride gas through the solution. The reaction is exothermic, so cooling in an ice bath may be necessary.
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Precipitation: The 3-Hydroxymethylpyridinium chloride salt, being less soluble in the organic solvent, will precipitate out as a solid.
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Isolation: Collect the solid product by vacuum filtration.
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Washing: Wash the collected solid with a small amount of the cold anhydrous solvent to remove any unreacted starting material.
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Drying: Dry the product under vacuum to remove residual solvent.
Causality Behind Experimental Choices: The use of an anhydrous solvent is crucial to prevent the introduction of water, which could interfere with the salt formation and make the product difficult to dry. The choice of a non-polar solvent like diethyl ether facilitates the precipitation of the ionic product.
Reactivity
The reactivity of 3-Hydroxymethylpyridinium chloride is dictated by the pyridinium ring and the hydroxyl group.
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Reactions at the Hydroxyl Group: The primary alcohol is a versatile functional handle. It can undergo esterification with acyl chlorides or carboxylic anhydrides, and etherification under appropriate conditions. These reactions allow for the introduction of various functional groups, which is a key strategy in drug design.
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Reactivity of the Pyridinium Ring: The pyridinium ring is relatively stable but can undergo nucleophilic substitution under harsh conditions. The positive charge on the nitrogen atom deactivates the ring towards electrophilic substitution.
dot
Caption: Potential derivatization pathways for 3-Hydroxymethylpyridinium chloride.
Applications in Research and Drug Development
3-Hydroxymethylpyridinium chloride serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Antimicrobial Agents
Quaternary ammonium salts (QAS), including pyridinium salts, are known for their antimicrobial properties.[3][4] Their mechanism of action generally involves the interaction of the positively charged cation with the negatively charged microbial cell membrane, leading to a disruption of the membrane's integrity and subsequent cell death.[5]
Research has shown that N-alkyl-3-hydroxymethylpyridinium salts exhibit significant antimicrobial activity against a range of bacteria and fungi.[6][7] The efficacy of these compounds is often dependent on the length of the alkyl chain, with longer chains generally leading to greater activity.[6][7][8] While 3-Hydroxymethylpyridinium chloride itself lacks a long alkyl chain, it serves as the key precursor for the synthesis of these more potent antimicrobial agents. The hydroxymethyl group can be a site for attaching various lipophilic moieties to modulate the compound's antimicrobial spectrum and potency.
Synthesis of Bioactive Molecules
The dual functionality of 3-Hydroxymethylpyridinium chloride makes it an attractive starting material for building more complex molecular architectures. It has been used in the synthesis of histone deacetylase inhibitors.[9] Furthermore, related structures have been investigated for their potential as ionic liquids, which are considered "green" solvents in chemical synthesis.[10]
Safety and Handling
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Hazards: It is expected to be an irritant to the skin, eyes, and respiratory tract.[11] Harmful if swallowed or inhaled.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.
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First Aid:
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Skin Contact: Wash off with plenty of soap and water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
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Inhalation: Move the person to fresh air.
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Ingestion: If swallowed, call a poison center or doctor if you feel unwell.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It may be hygroscopic.[11]
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Incompatibilities: Incompatible with strong oxidizing agents and strong bases.[11]
Conclusion
3-Hydroxymethylpyridinium chloride is a valuable and versatile chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis, coupled with the reactivity of its hydroxyl group, makes it an ideal starting point for the development of a wide range of functionalized molecules. Its most prominent application lies in its use as a precursor for novel antimicrobial agents. As the challenge of antimicrobial resistance continues to grow, the development of new classes of disinfectants and therapeutic agents is of paramount importance. The 3-hydroxymethylpyridinium scaffold offers a promising platform for the design and synthesis of such compounds. Further research into the biological activities of its derivatives is warranted and could lead to the discovery of new and effective therapeutic agents.
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